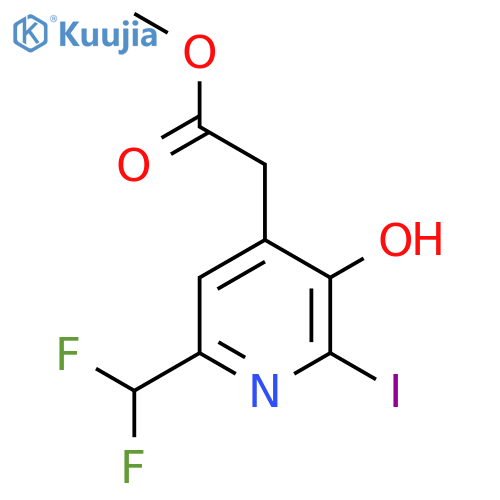Cas no 1807008-03-2 (Methyl 6-(difluoromethyl)-3-hydroxy-2-iodopyridine-4-acetate)
メチル6-(ジフルオロメチル)-3-ヒドロキシ-2-ヨードピリジン-4-アセテートは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ピリジン骨格にジフルオロメチル基、ヒドロキシル基、ヨード基、およびアセテートエステルが選択的に導入された構造を有しています。特に、ヨード基の存在により、パラジウムカップリング反応などのクロスカップリング反応に適した特性を示します。また、ジフルオロメチル基は代謝安定性の向上に寄与する可能性があり、医薬品開発分野での応用が期待されます。さらに、結晶性が良好なため、精製や取り扱いが比較的容易である点も特徴です。

1807008-03-2 structure
商品名:Methyl 6-(difluoromethyl)-3-hydroxy-2-iodopyridine-4-acetate
CAS番号:1807008-03-2
MF:C9H8F2INO3
メガワット:343.06600189209
CID:4805411
Methyl 6-(difluoromethyl)-3-hydroxy-2-iodopyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(difluoromethyl)-3-hydroxy-2-iodopyridine-4-acetate
-
- インチ: 1S/C9H8F2INO3/c1-16-6(14)3-4-2-5(8(10)11)13-9(12)7(4)15/h2,8,15H,3H2,1H3
- InChIKey: WEOYNZQWTDDSIY-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=CC(C(F)F)=N1)CC(=O)OC)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 59.4
Methyl 6-(difluoromethyl)-3-hydroxy-2-iodopyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029029854-500mg |
Methyl 6-(difluoromethyl)-3-hydroxy-2-iodopyridine-4-acetate |
1807008-03-2 | 95% | 500mg |
$1,836.65 | 2022-03-31 | |
| Alichem | A029029854-1g |
Methyl 6-(difluoromethyl)-3-hydroxy-2-iodopyridine-4-acetate |
1807008-03-2 | 95% | 1g |
$2,895.00 | 2022-03-31 | |
| Alichem | A029029854-250mg |
Methyl 6-(difluoromethyl)-3-hydroxy-2-iodopyridine-4-acetate |
1807008-03-2 | 95% | 250mg |
$1,068.20 | 2022-03-31 |
Methyl 6-(difluoromethyl)-3-hydroxy-2-iodopyridine-4-acetate 関連文献
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1807008-03-2 (Methyl 6-(difluoromethyl)-3-hydroxy-2-iodopyridine-4-acetate) 関連製品
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 13769-43-2(potassium metavanadate)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
